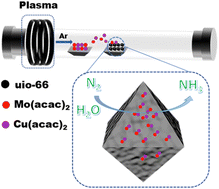Double–single-atom MoCu-embedded porous carbons boost the electrocatalytic N2 reduction reaction†
Dalton Transactions Pub Date: 2023-09-30 DOI: 10.1039/D3DT02813E
Abstract
NH3 is an essential ingredient of chemical, fertilizer, and energy storage products. Industrial nitrogen fixation consumes an enormous amount of energy, which is counter to the concept of carbon neutrality, hence eNRR ought to be implemented as a clean alternative. Herein, we propose a double–single-atom MoCu-embedded porous carbon material derived from uio-66 (MoCu@C) by plasma-enhanced chemical vapor deposition (PECVD) to boost eNRR capabilities, with an NH3 yield rate of 52.4 μg h−1 gcat.−1 and a faradaic efficiency (FE) of 27.4%. Advanced XANES shows that the Mo active site receives electrons from Cu, modifies the electronic structure of the Mo active site and enhances N2 adsorption activation. The invention of rational MoCu double–single-atom materials and the utilization of effective eNRR approaches furnish the necessary building blocks for the fundamental study and practical application of Mo-based materials.


Recommended Literature
- [1] An in situ generated 3D porous nanostructure on 2D nanosheets to boost the oxygen evolution reaction for water-splitting†
- [2] Inside front cover
- [3] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†
- [4] Reviews of books
- [5] Novel α-functionally substituted amino acids: diphenylphosphinoglycines†‡
- [6] The influence of fuel additives on the behaviour of gaseous alkali-metal compounds during pulverised coal combustion
- [7] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [8] New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquids
- [9] Dietary patterns, uric acid levels, and hyperuricemia: a systematic review and meta-analysis†
- [10] Solvent extraction from halide solutions. Part 1.—Synergistic behaviour with mixed solvents

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 13446-44-1
-
CAS no.: 154-68-7
-
CAS no.: 121343-59-7









